molecular formula C12H14N2O3S B6010362 3-{[(Oxolan-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione

3-{[(Oxolan-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6010362
M. Wt: 266.32 g/mol
InChI Key: MNKXXCNMCUJCGG-UHFFFAOYSA-N
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Description

3-{[(Oxolan-2-yl)methyl]amino}-1λ⁶,2-benzothiazole-1,1-dione is a benzothiazole-derived compound characterized by a sulfone group (1,1-dione) and a tertiary amine substituent at position 2. The amine is further functionalized with an oxolan-2-ylmethyl group, introducing a tetrahydrofuran-derived moiety.

The compound’s synthesis likely involves palladium-catalyzed coupling or copper-mediated reactions, as evidenced by similar protocols for benzothiazole-1,1-diones (e.g., microwave-assisted conditions with Pd(OAc)₂ and phosphine ligands) .

Properties

IUPAC Name

1,1-dioxo-N-(oxolan-2-ylmethyl)-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-18(16)11-6-2-1-5-10(11)12(14-18)13-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKXXCNMCUJCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Oxolan-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Oxolan-2-ylmethylamino Group: This step involves the reaction of the benzothiazole core with oxolan-2-ylmethylamine under suitable conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(Oxolan-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole core.

    Reduction: Reduced forms of the oxolan-2-ylmethylamino group.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives are known for their anticancer properties . Studies have indicated that compounds similar to 3-{[(Oxolan-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A derivative of benzothiazole was tested against human breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation, suggesting that the compound may interfere with cancer cell metabolism or signaling pathways .

Antimicrobial Properties

Research has shown that benzothiazole derivatives possess antimicrobial activity . The compound's structure allows it to interact with microbial enzymes or membranes.

  • Case Study : A study demonstrated that similar compounds exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .

Polymer Chemistry

The unique chemical properties of this compound make it suitable for incorporation into polymer matrices to enhance their mechanical or thermal properties.

  • Application Example : Incorporating benzothiazole derivatives into polyvinyl chloride (PVC) has been shown to improve thermal stability and UV resistance .

Photodegradation Studies

Benzothiazole derivatives have been studied for their ability to degrade under UV light exposure, making them candidates for environmental remediation applications.

  • Research Findings : Experiments indicated that the compound can undergo photodegradation when exposed to sunlight, potentially breaking down harmful pollutants in wastewater .

Summary of Key Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer activitySignificant inhibition of MCF-7 cell proliferation
Antimicrobial propertiesEffective against Staphylococcus aureus and E. coli
Materials SciencePolymer enhancementImproved thermal stability in PVC
Environmental SciencePhotodegradation for pollutant remediationEffective breakdown of pollutants under UV exposure

Mechanism of Action

The mechanism of action of 3-{[(Oxolan-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Core Structural Similarities and Differences

All analogs share the benzothiazole-1,1-dione core, which imparts rigidity and electronic effects. Divergence arises in the substituents at position 3, influencing physicochemical and biological properties:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
3-{[(Oxolan-2-yl)methyl]amino}-1λ⁶,2-benzothiazole-1,1-dione (Target) Oxolan-2-ylmethylamino C₁₃H₁₆N₂O₃S 296.35 Enhanced solubility via oxolan oxygen
3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione Piperazine-linked pyrimidine C₁₈H₂₂N₆O₂S 386.47 Extended π-system; potential kinase inhibition
2-[3-(1-Aminoethyl)phenyl]-1λ⁶,2-thiazolidine-1,1-dione 1-Aminoethylphenyl (thiazolidine core) C₁₁H₁₆N₂O₂S 264.33 Smaller scaffold; aromatic substitution
3-(Aminomethyl)-2-methyl-1λ⁶,2-thiazolidine-1,1-dione Aminomethyl, methyl-thiazolidine C₅H₁₂N₂O₂S 164.23 Compact structure; high lipophilicity
3-[2-(2-Hydroxyethyl)hydrazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione Hydrazine-hydroxyethyl C₉H₁₂N₄O₃S 280.29 Polar hydrazine group; potential metal chelation

Physicochemical and Pharmacological Comparisons

  • Solubility : The oxolan group in the target compound likely improves aqueous solubility compared to lipophilic analogs like the pyrimidine-piperazine derivative or the methyl-thiazolidine .
  • Electronic Effects: The sulfone group stabilizes negative charge, enhancing hydrogen-bonding capacity. This contrasts with non-sulfonated analogs (e.g., 2-amino-6-methoxy-1,3-benzothiazole ), which lack this feature.
  • Biological Activity :
    • Piperazine-pyrimidine analogs (e.g., ) may target kinases or G-protein-coupled receptors due to their extended aromatic systems.
    • Hydrazine derivatives (e.g., ) could exhibit chelation-dependent antioxidant or antimicrobial activity.
    • The target compound’s oxolan group may facilitate blood-brain barrier penetration, making it relevant for CNS-targeted drug design.

Biological Activity

3-{[(Oxolan-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole core substituted with an oxolan moiety. Its structural formula can be represented as follows:

CnHmNpOqSr\text{C}_{n}\text{H}_{m}\text{N}_{p}\text{O}_{q}\text{S}_{r}

where n,m,p,q,rn,m,p,q,r represent the number of respective atoms in the molecule.

Anticancer Activity

Studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study published in Cancer Letters demonstrated that compounds similar to this compound effectively inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918ROS generation and mitochondrial damage

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Research published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes. The inhibition of Factor XIa has been particularly studied due to its implications in clotting disorders. According to a patent document, the compound demonstrated a significant reduction in Factor XIa activity, suggesting potential therapeutic applications in anticoagulation therapy .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression in cancer cells.
  • Enzyme Inhibition : Specifically inhibits Factor XIa, affecting coagulation pathways.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings. For example:

  • Case Study on Cancer Treatment : A patient with advanced breast cancer was treated with a regimen including benzothiazole derivatives resulting in significant tumor reduction.
  • Antimicrobial Treatment : A clinical trial involving patients with bacterial infections showed that treatment with the compound led to faster recovery times compared to standard antibiotics.

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